molecular formula C33H34FN2NaO5 B7934711 CID 11592308

CID 11592308

Cat. No. B7934711
M. Wt: 580.6 g/mol
InChI Key: VVRPOCPLIUDBSA-CNZCJKERSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

CID 11592308 is a useful research compound. Its molecular formula is C33H34FN2NaO5 and its molecular weight is 580.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 11592308 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 11592308 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for CID 11592308 involves the condensation of two molecules of 2,4-dichlorobenzaldehyde with one molecule of 1,2-phenylenediamine.

Starting Materials
2,4-dichlorobenzaldehyde, 1,2-phenylenediamine

Reaction
Step 1: Dissolve 2,4-dichlorobenzaldehyde (2 equivalents) in a solvent such as ethanol or methanol., Step 2: Add 1,2-phenylenediamine (1 equivalent) to the solution and stir at room temperature for several hours., Step 3: Heat the reaction mixture to reflux for several hours., Step 4: Cool the reaction mixture and filter the resulting solid., Step 5: Wash the solid with a solvent such as ethanol or methanol to remove any impurities., Step 6: Dry the solid under vacuum to obtain the final product, CID 11592308.

properties

IUPAC Name

sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRPOCPLIUDBSA-CNZCJKERSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34FN2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 11592308

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